
1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione, also known as Flavopiridol, is a synthetic compound that belongs to the pyrazolidinedione family. It was first synthesized by the pharmaceutical company Hoechst AG in the 1990s and was initially developed as an anti-cancer drug. Flavopiridol has shown potential in the treatment of various types of cancer, including leukemia, breast cancer, and prostate cancer.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione involves the inhibition of CDK activity. CDKs are a family of enzymes that regulate the progression of the cell cycle. They are activated by binding to cyclins, which are proteins that are synthesized and degraded in a regulated manner during the cell cycle. CDKs phosphorylate various substrates, including proteins involved in DNA replication and cell division. This compound binds to the ATP-binding site of CDKs and prevents their activation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK activity. This compound has also been shown to inhibit the activity of other kinases, such as protein kinase C and glycogen synthase kinase 3, which are involved in various cellular processes. This compound can also modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response.
实验室实验的优点和局限性
1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a potent inhibitor of CDK activity and can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have synergistic effects with other anti-cancer drugs, such as cisplatin and doxorubicin. However, there are also limitations to the use of this compound in lab experiments. It has a narrow therapeutic window and can cause toxicity at high doses. This compound can also affect the activity of other kinases, which may complicate the interpretation of experimental results.
未来方向
For the research and development of 1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione include the identification of biomarkers, development of novel derivatives, and combination with other anti-cancer drugs and immunotherapies.
合成方法
The synthesis of 1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione involves the reaction of 4-isopropylbenzaldehyde with 4-fluorophenylhydrazine to form 4-(4-isopropylbenzylidene)hydrazinyl)-4-fluorobenzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form this compound. The synthesis of this compound is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.
科学研究应用
1-(4-fluorophenyl)-4-(4-isopropylbenzylidene)-3,5-pyrazolidinedione has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in regulating the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of other kinases, such as protein kinase C and glycogen synthase kinase 3, which are involved in various cellular processes.
属性
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12(2)14-5-3-13(4-6-14)11-17-18(23)21-22(19(17)24)16-9-7-15(20)8-10-16/h3-12H,1-2H3,(H,21,23)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUVOAIVGRQVCZ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
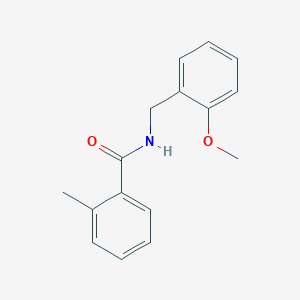
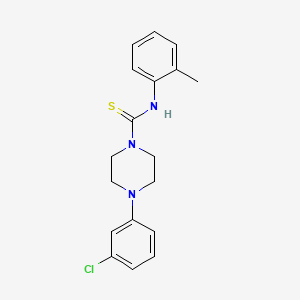
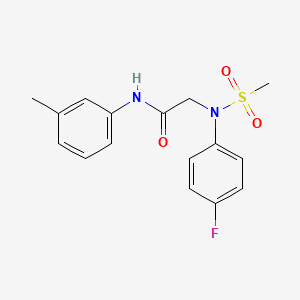
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
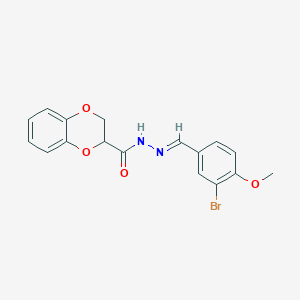
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)
![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)
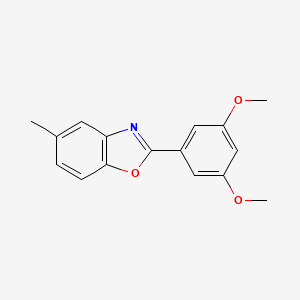

![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)
